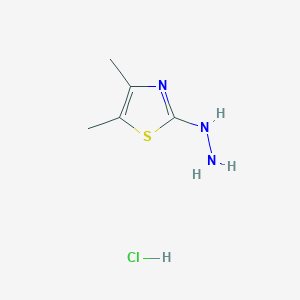
BOTULINUS TOXIN F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Botulinum toxin, also known as BoNT, is a poisonous protein produced by Clostridium botulinum and several closely related species of bacteria . It’s the most poisonous neurotoxin known, blocking the neurotransmitter acetylcholine and causing muscle paralysis . This neurotoxin has therapeutic and cosmetic applications .
Synthesis Analysis
The manufacturing process of botulinum neurotoxin is similar to what is used historically to produce wine and other biologic products . The production of BoNTs depends on the growth-phase and is under the control of positive and negative regulatory elements at the intracellular level .Molecular Structure Analysis
BoNTs are traditionally classified into seven major serotypes (BoNT/A-G) . They consist of two chains (L, 50 kDa and H, 100 kDa) linked by a single SS bridge . They are initially produced as a single polypeptide known as the pro-toxin .Chemical Reactions Analysis
BoNTs bind irreversibly to the presynaptic surface of cholinergic nerve terminals, which results in the inhibition of acetylcholine release, thereby inducing muscle weakness . The toxins enter the neuron by endocytosis and then interact with the soluble N-ethylmaleimide-sensitive factor attachment protein receptor (SNARE) apparatus to disrupt acetylcholine release .Physical And Chemical Properties Analysis
BoNTs are a large family of bacterial protein toxins responsible for the animal and human neuroparalytic disease botulism . They are produced by bacteria of the genus Clostridia, but other bacteria of different classes may have the gene coding for BoNT or BoNT-like toxins .Mécanisme D'action
BoNTs target peripheral nerve terminals by a unique mode of binding and enter into their cytosol where they cleave SNARE proteins, thus inhibiting the neurotransmitter release . The specificity and rapidity of binding, which limits the anatomical area of its neuroparalytic action, and its reversible action make BoNT a valuable pharmaceutical to treat neurological and non-neurological diseases .
Orientations Futures
There is still dynamic and rapid development in BT’s therapeutic applications and its drug development . New projects are trying to develop new liquid preparations or to manufacture liquid formulations of existing BT drugs . The biggest challenge is bringing BT therapy to those who need it, which may require changes in current high-price business models .
Propriétés
Numéro CAS |
107231-15-2 |
|---|---|
Formule moléculaire |
C14H24CoN2O6S2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Propenoic acid, 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, exo-](/img/structure/B1166645.png)
